8,9-Dehydroestrone

Tissue-selective estrogen Vasomotor symptoms Bone resorption

8,9-Dehydroestrone (Δ8,9-DHE), also designated as estra-1,3,5(10),8-tetraen-3-ol-17-one or hippulin, is a naturally occurring equine steroid estrogen and a recognized component of conjugated equine estrogens (CEE). This C18 steroid differentiates from its closest structural isomer, equilin, solely by the position of a double bond in the B-ring (Δ8,9 rather than Δ7,8), a subtle alteration that confers distinct metabolic and pharmacological properties.

Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
CAS No. 2911-90-2
Cat. No. B3423278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,9-Dehydroestrone
CAS2911-90-2
Molecular FormulaC18H20O2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESCC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3/t16-,18-/m0/s1
InChIKeyOUGSRCWSHMWPQE-WMZOPIPTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8,9-Dehydroestrone (CAS 2911-90-2): Steroid Chemistry, Equine Origin, and Scientific Sourcing


8,9-Dehydroestrone (Δ8,9-DHE), also designated as estra-1,3,5(10),8-tetraen-3-ol-17-one or hippulin, is a naturally occurring equine steroid estrogen and a recognized component of conjugated equine estrogens (CEE) [1]. This C18 steroid differentiates from its closest structural isomer, equilin, solely by the position of a double bond in the B-ring (Δ8,9 rather than Δ7,8), a subtle alteration that confers distinct metabolic and pharmacological properties [2]. As a 17-keto estrogen, it serves as a precursor to its more potent 17β-hydroxylated metabolite and is utilized as a reference standard, a synthetic intermediate, and a subject of pharmacological investigation for tissue-selective estrogenic activity [3].

Why 8,9-Dehydroestrone Cannot Be Substituted with Generic Equilin or Estrone


The assumption that equine estrogens like equilin or human endogenous estrogens such as estrone are interchangeable with 8,9-dehydroestrone is scientifically unfounded due to critical differences in metabolic bioactivation and resultant toxicological profiles. While the conjugated sulfate form of 8,9-dehydroestrone demonstrates distinct tissue-selective clinical activity, its free steroid form is metabolized to catechol metabolites that are 20–40-fold less cytotoxic than the genotoxic 4-hydroxyequilenin formed from equilin [1]. Furthermore, head-to-head clinical data against estrone sulfate reveal that 8,9-dehydroestrone sulfate achieves potent vasomotor and bone efficacy at an order-of-magnitude lower dose while sparing hepatic globulin synthesis, a profile not replicated by standard estrogen preparations [2]. Substituting these compounds without acknowledging these specific toxicological and pharmacodynamic divergences invalidates research models and clinical formulations.

8,9-Dehydroestrone: Quantified Differential Evidence for Scientific Procurement


Tissue-Selective Vasomotor and Bone Efficacy at Low Doses vs. Estrone Sulfate

In a 12-week randomized clinical trial, Δ8,9-Dehydroestrone sulfate (Δ8,9-DHES) at a daily oral dose of 0.125 mg produced a >95% suppression of menopausal hot flushes, statistically equivalent to the effect of a 10-fold higher dose of estrone sulfate (1.25 mg/day). Both treatments also resulted in a similar ~40% suppression of the bone resorption marker urinary N-telopeptide [1].

Tissue-selective estrogen Vasomotor symptoms Bone resorption Estrogen replacement therapy

Hepatic Sparing: Minimal Impact on Serum Globulins vs. Estrone Sulfate

Unlike the comparator estrone sulfate, which significantly elevates hepatic globulins, the same clinical trial demonstrated that 0.125 mg/day Δ8,9-DHES resulted in only marginal increases in serum sex hormone-binding globulin (SHBG) and corticosteroid-binding globulin (CBG), with no significant modifications to total, LDL, or HDL cholesterol [1].

Sex hormone-binding globulin Corticosteroid-binding globulin Liver metabolism Tissue selectivity

Reduced Cytotoxicity: Catechol Metabolites 20-40 Fold Less Toxic Than 4-Hydroxyequilenin

In contrast to equilin, microsomal metabolism of 8,9-dehydroestrone does not produce the genotoxic metabolite 4-hydroxyequilenin. The catechol metabolites that are formed (2-hydroxy- and 4-hydroxy-8,9-dehydroestrone) demonstrated 20–40-fold lower cytotoxicity compared to 4-hydroxyequilenin in human breast tumor S-30 cell lines [1].

Catechol estrogen metabolism Cytotoxicity Genotoxicity Equine estrogens

Differential Estrogen Receptor Alpha/Beta Affinity Profile vs. Estradiol and Equilin

An ultrafiltration mass spectrometry assay of equimolar mixtures revealed that the parent 8,9-dehydroestrone (DHES) has a low and balanced relative binding affinity to human estrogen receptors α and β, with an enhancement factor of approximately 1.1% for ERα and 1.0% for ERβ. This is substantially lower than the ~25-27% enhancement factor of 17β-estradiol (E2) and similar to its structural isomer equilin (EQ, ~1.0-1.1%). The 17β-hydroxylated metabolite (17β-DHES) shows a modestly increased affinity (~2.6-2.8%), but remains a weak ligand [1].

Estrogen receptor binding ER-alpha ER-beta Ultrafiltration mass spectrometry

High-Value Application Scenarios for Procured 8,9-Dehydroestrone


Reference Standard for Isomer Differentiation in Conjugated Equine Estrogen Analysis

Given its structural isomeric relationship to equilin, pure 8,9-dehydroestrone is essential as a chromatographic reference standard to validate the separation and quantitation of equine estrogen mixtures in complex biological matrices or formulated products. A validated method utilizing carbon-coated zirconia stationary phases has demonstrated successful resolution of these isomers, making authenticated 8,9-dehydroestrone critical for analytical method development and quality control [1].

In Vitro Metabolism and Toxicity Studies for Estrogen-Mediated Carcinogenesis

The clear divergence in the metabolic pathway of 8,9-dehydroestrone from that of equilin—specifically the absence of the genotoxic 4-hydroxyequilenin—makes this compound an ideal tool for investigating the structure-toxicity relationships of equine estrogens. Researchers can use it as a less toxic control or as a base scaffold to study the formation of o-quinones without the confounding effects of the primary toxic metabolite found in Premarin® [2].

In Vivo Models for Tissue-Selective Estrogen Receptor Modulation

The clinical finding that Δ8,9-dehydroestrone sulfate potently suppresses gonadotropins and vasomotor symptoms while sparing hepatic globulin production supports its use as a pharmacological tool in animal models of estrogen receptor biology. Its unique pharmacodynamic profile, validated against estrone sulfate, makes it suitable for studies aiming to dissociate central neuroendocrine effects from peripheral hepatic actions [3].

Quote Request

Request a Quote for 8,9-Dehydroestrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.